Cas no 2034462-57-0 (3-({1-2-(2-methylphenoxy)acetylazetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione)

3-({1-2-(2-methylphenoxy)acetylazetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione structure
2034462-57-0 structure
Product Name:3-({1-2-(2-methylphenoxy)acetylazetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione
CAS No:2034462-57-0
MF:C16H18N2O5
MW:318.324524402618
CID:6323450
PubChem ID:119105350
Update Time:2025-10-29

3-({1-2-(2-methylphenoxy)acetylazetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-({1-2-(2-methylphenoxy)acetylazetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione
    • 3-[[1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
    • 3-({1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione
    • AKOS026704465
    • F6560-9118
    • 3-((1-(2-(o-tolyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
    • 2034462-57-0
    • Inchi: 1S/C16H18N2O5/c1-11-4-2-3-5-13(11)22-9-14(19)17-6-12(7-17)8-18-15(20)10-23-16(18)21/h2-5,12H,6-10H2,1H3
    • InChI Key: GABOOOFBDLODTA-UHFFFAOYSA-N
    • SMILES: O1CC(N(C1=O)CC1CN(C(COC2C=CC=CC=2C)=O)C1)=O

Computed Properties

  • Exact Mass: 318.12157168g/mol
  • Monoisotopic Mass: 318.12157168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 489
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 76.2Ų

3-({1-2-(2-methylphenoxy)acetylazetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6560-9118-2μmol
3-({1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione
2034462-57-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6560-9118-5μmol
3-({1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione
2034462-57-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6560-9118-10μmol
3-({1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione
2034462-57-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6560-9118-20μmol
3-({1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione
2034462-57-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6560-9118-1mg
3-({1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione
2034462-57-0
1mg
$54.0 2023-09-08
Life Chemicals
F6560-9118-2mg
3-({1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione
2034462-57-0
2mg
$59.0 2023-09-08
Life Chemicals
F6560-9118-3mg
3-({1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione
2034462-57-0
3mg
$63.0 2023-09-08
Life Chemicals
F6560-9118-4mg
3-({1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione
2034462-57-0
4mg
$66.0 2023-09-08
Life Chemicals
F6560-9118-5mg
3-({1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione
2034462-57-0
5mg
$69.0 2023-09-08
Life Chemicals
F6560-9118-10mg
3-({1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione
2034462-57-0
10mg
$79.0 2023-09-08

Additional information on 3-({1-2-(2-methylphenoxy)acetylazetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione

Professional Introduction to Compound with CAS No. 2034462-57-0 and Product Name: 3-({1-2-(2-methylphenoxy)acetylazetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione

The compound identified by the CAS number 2034462-57-0 and the product name 3-({1-2-(2-methylphenoxy)acetylazetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug development. The structure incorporates several key functional groups that contribute to its unique chemical properties and biological activities.

At the core of this compound's identity is the 1,3-oxazolidine-2,4-dione moiety, a heterocyclic scaffold that is widely recognized for its versatility in medicinal chemistry. This ring system provides a stable yet reactive platform for further functionalization, making it an attractive candidate for the design of novel therapeutic agents. The presence of the azetidinyl substituent further enhances the molecule's complexity and potential for biological interaction. This particular arrangement of atoms allows for selective binding to biological targets, which is a critical factor in drug design.

The 2-methylphenoxy group appended to the acetyl moiety introduces additional functionality that can influence both the solubility and reactivity of the compound. This group is known to enhance metabolic stability and improve pharmacokinetic profiles, which are essential considerations in the development of new drugs. The overall architecture of 3-({1-2-(2-methylphenoxy)acetylazetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione suggests a molecule with the potential to interact with multiple biological pathways, making it a promising candidate for further investigation.

Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior, allowing researchers to optimize structures like this one with greater efficiency. The use of molecular modeling techniques has revealed that this compound may exhibit inhibitory activity against certain enzymes and receptors that are implicated in various diseases. For instance, studies suggest that molecules with similar structural motifs could interfere with pathways involved in inflammation and cancer progression.

In the realm of drug discovery, the development of novel scaffolds is crucial for overcoming resistance mechanisms and improving therapeutic outcomes. The 1,3-oxazolidine-2,4-dione core has been successfully employed in numerous drug candidates due to its ability to mimic natural products and bind effectively to biological targets. The incorporation of the azetidinyl group into this framework expands upon these properties, potentially leading to enhanced binding affinities and selectivity.

One particularly intriguing aspect of this compound is its potential application in the treatment of neurological disorders. Preliminary studies have indicated that molecules with similar structural features may modulate neurotransmitter activity by interacting with specific receptors or ion channels. The 2-methylphenoxy group plays a key role in this context by influencing the compound's ability to cross the blood-brain barrier, which is essential for treating central nervous system disorders.

The synthesis of 3-({1-2-(2-methylphenoxy)acetylazetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione presents both challenges and opportunities for synthetic chemists. The complex connectivity of the molecule requires careful planning to ensure high yields and purity. However, recent innovations in synthetic methodologies have made it possible to construct such intricate structures more efficiently than ever before. Techniques such as transition-metal-catalyzed reactions and enzymatic transformations have been particularly useful in building these types of heterocyclic compounds.

From a regulatory perspective, compounds like this one must undergo rigorous testing to ensure safety and efficacy before they can be considered for clinical use. The regulatory landscape for new drugs is stringent, requiring extensive preclinical and clinical data to support their approval. However, the potential benefits associated with novel therapeutic agents often justify these efforts, as they can address unmet medical needs and improve patient outcomes.

The impact of this compound on future drug development cannot be overstated. As our understanding of biological systems continues to grow, so does our ability to design molecules that can interact with them in precise ways. The combination of structural complexity and functional diversity makes compounds like 3-({1-2-(2-methylphenoxy)acetylazetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione valuable tools for researchers exploring new therapeutic strategies.

In conclusion,2034462-57-0 represents a significant step forward in pharmaceutical chemistry. Its unique structure and potential applications make it a compelling subject for further research and development. As scientists continue to unravel the complexities of biological systems,this type of compound will play an increasingly important role in shaping the future of medicine.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd